1-Chlorobutan-2-one
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 1-chlorobutane, can be achieved through the continuous-flow, gas phase starting from 1-butanol and commercial hydrochloric acid over silica-supported quaternary phosphonium salt. This process, which allows for high reaction selectivity and yields ranging from 87 to 30%, offers insights into methodologies that could be adapted for the synthesis of 1-Chlorobutan-2-one (Tundo & Selva, 2005).
Molecular Structure Analysis
Studies on the conformation and molecular structure of related compounds, such as 1-chlorobutane, provide valuable insights into the structural aspects of 1-Chlorobutan-2-one. Gaseous 1-chlorobutane exhibits a conformational composition that includes various forms, which have been extensively analyzed through electron diffraction and molecular mechanics calculations (Fagerland et al., 1983).
Chemical Reactions and Properties
The reactivity of 1-Chlorobutan-2-one with various reagents and under different conditions can be inferred from studies on similar chlorinated compounds. For instance, the Knoevenagel condensation reaction of 4-chlorobenzaldehyde and ethyl acetoacetate, leading to the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, highlights potential chemical reactions involving 1-Chlorobutan-2-one (Kumar et al., 2016).
Physical Properties Analysis
The physical properties of 1-Chlorobutan-2-one, such as boiling point, melting point, and solubility, can be compared to those of structurally similar compounds to predict its behavior in various environments. Studies on the molecular structure and conformational composition of related chlorobutanes provide a foundation for understanding the physical characteristics of 1-Chlorobutan-2-one (Aarset et al., 1995).
Chemical Properties Analysis
The chemical properties of 1-Chlorobutan-2-one, including reactivity towards nucleophiles and electrophiles, stability under various conditions, and susceptibility to hydrolysis and oxidation, can be elucidated through studies on similar compounds. The synthesis and characterization of compounds through reactions involving chlorinated intermediates offer insights into the chemical behavior of 1-Chlorobutan-2-one (Adib et al., 2014).
Scientific Research Applications
Molecular Structure and Conformation :
- A study by Fagerland et al. (1983) examined the conformation and molecular structure of gaseous 1-chlorobutane, which is closely related to 1-chlorobutan-2-one. They used electron diffraction and molecular mechanics calculations to understand its structural parameters and low-frequency torsional vibrations (Fagerland, Rydland, Stōlevik, & Seip, 1983).
Microbial Dehalogenation :
- Yokota et al. (1986) discovered that microorganisms can utilize 1-chlorobutane, converting it to various products under different conditions. This research is relevant for understanding the biodegradation of halogenated compounds, including 1-chlorobutan-2-one (Yokota, Fuse, Omori, & Minoda, 1986).
Atmospheric Degradation :
- Jara-Toro et al. (2019) explored the degradation process of 1-chlorobutane in the atmosphere, initiated by OH radicals. Their findings are relevant for understanding the environmental impact of 1-chlorobutan-2-one and similar compounds (Jara-Toro et al., 2019).
Volumetric Properties in Mixtures :
- Iloukhani and Khanlarzadeh (2012) studied the volumetric properties of mixtures including 1-chlorobutane. Their work contributes to understanding the intermolecular interactions and thermodynamic behavior of 1-chlorobutan-2-one in mixtures (Iloukhani & Khanlarzadeh, 2012).
Vapour-Liquid Equilibria :
- Dahmani, Wichterle, and Ait-Kaci (1996) measured isothermal data for binary systems involving 1-chlorobutane. This research is significant for understanding the phase behavior of 1-chlorobutan-2-one in various industrial applications (Dahmani, Wichterle, & Ait-Kaci, 1996).
Microwave Spectroscopy Analysis :
- Melandri et al. (1994) conducted a detailed analysis of the microwave spectrum of 1-chlorobutane, which helps in understanding the molecular dynamics and structure of similar compounds like 1-chlorobutan-2-one (Melandri et al., 1994).
Densities and Viscosities in Mixtures :
- Ansón et al. (2005) measured densities and viscosities in binary mixtures of 1-chlorobutane. Their findings contribute to the understanding of the physical properties of 1-chlorobutan-2-one in solution (Ansón et al., 2005).
Safety And Hazards
1-Chlorobutan-2-one is a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . Vapors may form explosive mixtures with air. Containers may explode when heated. Vapors may travel to source of ignition and flash back . Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas .
properties
IUPAC Name |
1-chlorobutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c1-2-4(6)3-5/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALRHBLMAVGWRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210597 | |
Record name | 1-Chlorobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chlorobutan-2-one | |
CAS RN |
616-27-3 | |
Record name | 1-Chloro-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=616-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloromethyl ethyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chlorobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chlorobutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.522 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROMETHYL ETHYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD54LP92WT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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